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molecular formula C8H6BrNS B1274153 5-Bromo-2-methylbenzothiazole CAS No. 63837-11-6

5-Bromo-2-methylbenzothiazole

Cat. No. B1274153
M. Wt: 228.11 g/mol
InChI Key: OLQKNZNXLBILDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741901B2

Procedure details

Sodium nitrite (0.9 g, 13 mmol) was added portionwise to a suspension of 2-methyl-5-aminobenzothiazole dihydrochloride (2.0 g, 8 mmol) in hydrobromic acid (24 ml) at 0° C. The resulting mixture was added dropwise to a solution of copper(I) bromide (4.0 g, 14 mmol) in hydrobromic acid (50 ml) at 0° C. After stirring at 0° C. for 2 hours, water was added. The reaction mixture was basified to pH 9 using aqueous ammonium hydroxide and was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate to give 2-methyl-5-bromobenzothiazole (1.0 g, 52%, 82% AUC GC) after chromatography (9:1 heptane/ethyl acetate): 1H NMR (300 MHz, DMSO-d6) δ 8.12 (d, J=1.8 Hz, 8.02 (dd, 1H) J=8.4, 1.5 Hz, 1H), 7.56 (dd, J=8.7, 2.1 Hz, 1H), 2.81 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.Cl.[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[CH:15][C:14](N)=[CH:13][C:11]=2[N:12]=1.O.[OH-].[NH4+].[BrH:21]>[Cu]Br>[CH3:7][C:8]1[S:9][C:10]2[CH:16]=[CH:15][C:14]([Br:21])=[CH:13][C:11]=2[N:12]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
Cl.Cl.CC=1SC2=C(N1)C=C(C=C2)N
Name
Quantity
24 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
4 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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